molecular formula C16H22FNO3 B1503917 Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate CAS No. 333954-85-1

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Cat. No. B1503917
CAS RN: 333954-85-1
M. Wt: 295.35 g/mol
InChI Key: LBSVJZNADORQET-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 333954-85-1 and Linear Formula: C16H22FNO3 . It has a molecular weight of 295.35 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 . This code represents the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate : Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate and its derivatives have been synthesized as intermediates in the production of biologically active compounds. For instance, one study detailed the synthesis of a related compound as an intermediate in crizotinib production, a drug used for treating lung cancer (Kong et al., 2016).

  • Molecular Structure and Characterization : The molecular structures of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques. For instance, X-ray diffraction studies, LCMS, NMR, and IR have been employed to confirm the structures of synthesized compounds (Sanjeevarayappa et al., 2015).

Applications in Drug Development

  • Key Intermediate in Drug Synthesis : This compound acts as a crucial intermediate in the synthesis of various drugs. For example, it has been used in the synthesis of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).

  • Foundation for Pharmacologically Active Cores : Certain tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate derivatives provide pharmacologically useful cores, highlighting their potential in drug discovery and development. For example, a sterically congested piperazine derivative was synthesized for its novel chemistry, offering a platform for further pharmacological exploration (Gumireddy et al., 2021).

Biological Activity Assessment

  • In Vitro Biological Evaluation : Some derivatives have been evaluated for their biological activities. A study reported on the in vitro antibacterial and anthelmintic activities of a synthesized compound, revealing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Microbiological Model for Metabolism Studies : The compound and its derivatives have been used in microbiological models to study the metabolism of certain receptor antagonists. For instance, Cunninghamella fungi were employed as a model to study the metabolism of a compound derived from tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, demonstrating its utility in early ADME-Tox assays (Pękala et al., 2012).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product link . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVJZNADORQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679413
Record name tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

CAS RN

333954-85-1
Record name tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of triphenyl phosphine (7.7 g, 29 mmol), in tetrahydrofuran (40 mL), diethylazodicarboxylate (5.12 g, 29 mmol) was added and the solution was stirred for 20 minutes. 4-Fluorophenol (3 g, 27 mmol) was added and the mixture was stirred for another 20 minutes at 0° C. N—Boc-4-hydroxypiperidine (5.9 g, 29 mmol) was added dissolved in tetrahydrofuran (20 mL) and the mixture was stirred at room temperature overnight. Water was added and the solution was extracted three times with dichloromethane. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered and evaporated. The crude product was purified by flash-chromatography on silica gel with hexane:ethyl acetate (1:0 to 1:1) to give 4.8 g (60%) of the product as a white solid. MS (m/e): 296.3 (M−H+).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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